molecular formula C16H22O2 B1456565 Ethyl 2-(4-phenylcyclohexyl)acetate CAS No. 411238-92-1

Ethyl 2-(4-phenylcyclohexyl)acetate

Cat. No.: B1456565
CAS No.: 411238-92-1
M. Wt: 246.34 g/mol
InChI Key: NQKKTEIOHKETAT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-phenylcyclohexyl)acetate is a chemical compound that belongs to the family of cyclohexyl compounds. It is a colorless liquid with a sweet, floral odor and is commonly used in the fragrance industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-phenylcyclohexyl)acetate typically involves the esterification of 4-phenylcyclohexylacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-phenylcyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-phenylcyclohexylacetic acid or 4-phenylcyclohexanone.

    Reduction: Formation of 4-phenylcyclohexylmethanol.

    Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-phenylcyclohexyl)acetate is utilized in diverse scientific research applications due to its versatile nature. Some of its applications include:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the fragrance industry for its pleasant odor and as a component in the formulation of perfumes and other scented products.

Comparison with Similar Compounds

Ethyl 2-(4-phenylcyclohexyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-methylcyclohexyl)acetate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl 2-(4-ethylcyclohexyl)acetate: Similar structure but with an ethyl group instead of a phenyl group.

    Ethyl 2-(4-isopropylcyclohexyl)acetate: Similar structure but with an isopropyl group instead of a phenyl group.

The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical and physical properties, such as its sweet, floral odor and its specific reactivity in chemical reactions.

Biological Activity

Ethyl 2-(4-phenylcyclohexyl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Bromination : The precursor, 4-methylphenylcyclohexane, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe), yielding 4-(bromomethyl)phenylcyclohexane.
  • Esterification : The brominated compound is then reacted with ethyl acetate in the presence of a base like sodium ethoxide (NaOEt), resulting in the desired ester compound.

This synthetic route allows for the production of this compound with high yield and purity, making it suitable for further biological evaluations.

Biological Activity Overview

This compound has been evaluated for various biological activities, including:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives bearing phenyl groups have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. In these studies, compounds demonstrated substantial inhibition of DNA synthesis and induced apoptosis in cancer cells .
  • Anticholinesterase Activity : Some derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme relevant in neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown promising inhibition percentages, suggesting potential therapeutic applications in cognitive disorders .

Antitumor Studies

A significant study evaluated the anticancer properties of various derivatives related to this compound. The results indicated:

CompoundCell LineIC50 (µM)Apoptosis %
Compound 4eMCF-71032.5
Compound 4bA549873.6

These findings suggest that structural modifications can enhance the biological activity of cyclohexane derivatives, making them suitable candidates for further development in cancer therapy .

Anticholinesterase Activity

In a separate study focusing on anticholinesterase activity, several compounds were tested:

CompoundAChE Inhibition (%)
Compound A49.92
Compound B45.00
Compound C38.00

These results indicate that certain structural features contribute to increased AChE inhibition, highlighting the potential for developing new treatments for Alzheimer's disease and other neurodegenerative conditions .

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Enzymes : The ester group can undergo hydrolysis, releasing active moieties that may interact with specific enzymes or receptors.
  • Covalent Bond Formation : The presence of functional groups like bromomethyl may allow the compound to form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Properties

IUPAC Name

ethyl 2-(4-phenylcyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKKTEIOHKETAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720835
Record name Ethyl (4-phenylcyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411238-92-1
Record name Ethyl (4-phenylcyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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